![molecular formula C28H24N2O2 B4292016 N-[4-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B4292016.png)
N-[4-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl]acetamide
Overview
Description
N-[4-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl]acetamide, also known as DBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DBA is a member of the benzoxazine family of compounds, which are known for their unique chemical and physical properties. In
Mechanism of Action
The mechanism of action of N-[4-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl]acetamide is not well understood. However, it has been suggested that N-[4-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl]acetamide may act as an inhibitor of certain enzymes or receptors, leading to its observed biological activity. Further research is needed to fully elucidate the mechanism of action of N-[4-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl]acetamide.
Biochemical and Physiological Effects:
N-[4-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl]acetamide has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of certain bacteria and fungi. N-[4-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl]acetamide has also been found to have antioxidant properties, which may contribute to its observed biological activity.
Advantages and Limitations for Lab Experiments
N-[4-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl]acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity and yield. It also exhibits a variety of biological activities, making it a useful tool for studying various biological processes. However, N-[4-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl]acetamide has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-[4-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl]acetamide. One area of interest is the development of N-[4-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl]acetamide-based materials and polymers. N-[4-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl]acetamide has been shown to be a useful building block for the synthesis of various materials, and further research in this area could lead to the development of new materials with unique properties. Another area of interest is the elucidation of the mechanism of action of N-[4-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl]acetamide. Understanding how N-[4-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl]acetamide exerts its biological activity could lead to the development of more effective drugs and therapies. Finally, further research is needed to fully explore the potential applications of N-[4-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl]acetamide in various fields, including medicinal chemistry, materials science, and biochemistry.
Scientific Research Applications
N-[4-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl]acetamide has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, materials science, and biochemistry. N-[4-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl]acetamide has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been used as a building block for the synthesis of various polymers and materials.
properties
IUPAC Name |
N-[4-(4,4-diphenyl-1,2-dihydro-3,1-benzoxazin-2-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O2/c1-20(31)29-24-18-16-21(17-19-24)27-30-26-15-9-8-14-25(26)28(32-27,22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-19,27,30H,1H3,(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALJKMOGOUGGFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2NC3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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